molecular formula C23H19ClN2O B11510287 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11510287
M. Wt: 374.9 g/mol
InChI Key: OGPTVBDNOZNHIF-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a phenoxyethyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Heck reaction, where a chlorophenyl halide is coupled with the benzodiazole core in the presence of a palladium catalyst.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole core or the phenoxyethyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, various solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: This compound shares a similar chlorophenyl group but lacks the benzodiazole core.

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as a pesticide, this compound has a chlorophenyl group but a different core structure.

    2-(4-Chlorophenyl)ethylamine: This compound has a chlorophenyl group and an ethylamine group but lacks the benzodiazole core.

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with chlorophenyl and phenoxyethyl groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C23H19ClN2O/c24-19-13-10-18(11-14-19)12-15-23-25-21-8-4-5-9-22(21)26(23)16-17-27-20-6-2-1-3-7-20/h1-15H,16-17H2/b15-12+

InChI Key

OGPTVBDNOZNHIF-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.